molecular formula C18H10Br2N2O2S B393074 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 108222-33-9

6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B393074
CAS No.: 108222-33-9
M. Wt: 478.2g/mol
InChI Key: UNJPIBNPCRHDDC-UHFFFAOYSA-N
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Description

Chemical Identity: 6,8-Dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (CAS: 106578-12-5) is a brominated coumarin derivative with a thiazole ring substituted at the 3-position. Its molecular formula is C₁₈H₉Br₂NO₂S, with a molecular weight of 463.1 g/mol . Key computed properties include a high lipophilicity (XLogP3: 5.7) and a topological polar surface area (TPSA) of 67.4 Ų, indicating moderate polarity .

Properties

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJPIBNPCRHDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Dibrominated Coumarin Precursor

The synthesis begins with the preparation of 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one, a critical intermediate. This involves three sequential steps:

  • Pechmann Condensation : Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 3-acetylcoumarin.

  • Electrophilic Bromination : The 3-acetylcoumarin undergoes dibromination at positions 6 and 8 using bromine in acetic acid. The acetyl group directs bromination to the ortho positions, producing 6,8-dibromo-3-acetylcoumarin.

  • α-Bromination of the Acetyl Group : Treatment of 6,8-dibromo-3-acetylcoumarin with bromine in glacial acetic acid introduces a bromine atom at the α-position of the acetyl group, yielding 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one.

This intermediate is pivotal for subsequent thiazole ring formation.

Method 1: One-Pot Three-Component Synthesis

This method employs a sequential reaction of 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one (1 ), potassium thiocyanate (KSCN), and aniline:

Procedure :

  • Thiocyanate Intermediate Formation :

    • 1 (1 mmol) and KSCN (1 mmol) are stirred in ethanol at room temperature for 1 hour, generating 3-(2-thiocyanatoacetyl)-6,8-dibromo-2H-chromen-2-one (2 ).

  • Cyclization with Aniline :

    • Aniline (1.2 mmol) is added to 2 , and the mixture is heated at 60–65°C for 2 hours.

    • Nucleophilic attack by the aniline’s amine group on the thiocyanate carbon initiates cyclization, forming the thiazole ring.

    • Dehydration yields the final product, this compound (4l ).

Yield : 75–80% after recrystallization from ethanol.

Method 2: Solvent-Free Grinding Synthesis

This eco-friendly approach avoids solvents and uses mechanochemical activation:

Procedure :

  • Reactant Mixing :

    • Equimolar quantities of 1 and 1-phenylthiourea (3 ) are ground in a mortar for 15 minutes.

    • To mitigate wax formation, 2–3 drops of water are added to form a paste.

  • Cyclization Mechanism :

    • The thiourea’s sulfur atom attacks the bromoacetyl carbon, forming a thioether intermediate.

    • Intramolecular cyclization and elimination of HBr produce 4l .

Yield : 78% after recrystallization.

Comparative Analysis of Synthetic Methods

ParameterMethod 1 (Three-Component)Method 2 (Grinding)
Reaction Time 3 hours15 minutes
Solvent EthanolSolvent-free
Temperature 60–65°CRoom temperature
Yield 75–80%78%
Environmental Impact ModerateLow

Method 2 offers advantages in sustainability and efficiency, though Method 1 allows finer control over intermediate stages.

Spectral Characterization of this compound

IR Spectroscopy (KBr, cm⁻¹) :

  • 3359 (–NH stretch)

  • 1719 (lactone C=O)

  • 1606 (C=N of thiazole)

  • 1542 (C=C aromatic).

¹H NMR (DMSO-d₆, δ ppm) :

  • 7.01–7.83 (m, 7H, aromatic protons)

  • 8.34 (s, 1H, thiazole C–H)

  • 8.65 (s, 1H, coumarin C4–H)

  • 10.39 (s, 1H, NH, exchangeable with D₂O).

Elemental Analysis :

  • Calculated: C 45.21%, H 2.11%, N 5.86%, S 6.71%

  • Found: C 45.18%, H 2.10%, N 5.83%, S 6.69%.

Mechanistic Insights and Side Reactions

  • Method 1 : Competing hydrolysis of the thiocyanate intermediate may occur if moisture is present, reducing yield. Excess aniline ensures complete conversion.

  • Method 2 : Over-grinding can lead to decomposition, necessitating strict control of grinding duration.

Applications and Further Modifications

The thiazole-coumarin hybrid structure is a promising scaffold for acetylcholinesterase inhibitors, as demonstrated in recent studies on Alzheimer’s disease therapeutics. Functionalization of the phenylamino group (e.g., acetylation) could enhance bioavailability and target specificity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

Anticancer Activity

Research has identified that compounds similar to 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one exhibit promising anticancer properties. For instance, derivatives containing thiazole rings have shown significant antiproliferative effects against various cancer cell lines. In a study involving thiazole derivatives, compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth, particularly in liver carcinoma (HEPG2) and breast adenocarcinoma (MCF7) models .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole-containing compounds have been evaluated for their efficacy against bacterial strains and fungi. Studies have reported that certain derivatives possess moderate to strong antimicrobial activities against Gram-positive and Gram-negative bacteria .

Acetylcholinesterase Inhibition

Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The presence of the thiazole ring enhances the binding affinity to AChE, making these compounds candidates for further development as therapeutic agents .

Case Studies

StudyFindings
Anticancer Activity Compounds derived from thiazole exhibited IC50 values as low as 2.70 µM against liver carcinoma cells, indicating strong potential for anticancer drug development .
Antimicrobial Activity Derivatives showed promising results against various bacterial strains with notable activity against both Gram-positive and Gram-negative bacteria .
AChE Inhibition Certain derivatives demonstrated strong inhibitory effects on AChE with IC50 values around 2.7 µM, suggesting potential applications in treating Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including bromination and condensation reactions with appropriate thiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents MW (g/mol) XLogP3 TPSA (Ų) Key Features
Target Compound C₁₈H₉Br₂NO₂S 6,8-Br; 3-(2-phenylaminothiazol-4-yl) 463.1 5.7 67.4 High lipophilicity, bromine-enhanced stability
3-(2-(Phenylimino)-3-(p-tolyl)-thiazol-5-yl)-2H-coumarin C₂₅H₁₈N₂O₂S 3-(p-tolyl-thiazol-5-yl) 410.5 N/A 65.6 Tolyl group increases steric bulk; IR: 1721 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
3-{2-[2-(3-Hydroxybenzylidene)hydrazinyl]thiazol-4-yl}-2H-coumarin C₁₉H₁₃N₃O₃S·0.5H₂O 3-hydroxybenzylidene hydrazine 380.4 N/A 94.8 Hydrazine linker enhances H-bonding; antifungal/antibacterial activity
6,8-Dibromo-7-hydroxy-3-(tetrazol-5-yl)-2H-coumarin C₁₀H₄Br₂N₄O₃ 6,8-Br; 7-OH; 3-tetrazolyl 387.97 N/A 112.5 Tetrazole increases polarity; potential for metal coordination
Key Comparisons :

Substituent Effects on Bioactivity: The bromine atoms in the target compound increase molecular weight and lipophilicity compared to non-halogenated analogs (e.g., the compound in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.

Spectroscopic Differences: The target compound’s bromine substituents would cause distinct downfield shifts in ¹H-NMR (e.g., aromatic protons near Br) compared to non-brominated analogs. IR spectra would show C=O (~1720 cm⁻¹) and C=N (~1600 cm⁻¹) stretches similar to , but with altered absorption due to Br’s inductive effects .

Crystallographic Behavior: The compound in forms a 2D hydrogen-bonded network via O–H⋯O and N–H⋯O interactions. The target compound’s phenylamino group may similarly engage in N–H⋯O bonds, but bromine’s steric bulk could reduce packing efficiency compared to smaller substituents .

Biological Activity Trends :

  • Coumarins with electron-withdrawing groups (e.g., Br) often show enhanced anticancer activity compared to electron-donating groups (e.g., –OH, –OCH₃) . However, polar groups like –OH (as in ) may improve solubility at the cost of membrane permeability.

Biological Activity

6,8-Dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known by its CAS number 108222-33-9, is a compound that has garnered interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula for this compound is C18H10Br2N2O2S, with a molecular weight of 478.16 g/mol. The structure incorporates a coumarin backbone linked to a thiazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves the reaction of brominated coumarin derivatives with thiazole-linked anilines. Such synthetic routes are essential for obtaining compounds with desired pharmacological properties while allowing modifications that enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Related Thiazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA431 (skin cancer)5.0Induction of apoptosis
Compound BHT29 (colon cancer)7.5Inhibition of cell proliferation
6,8-Dibromo CompoundJurkat (leukemia)4.5Apoptosis via Bcl-2 pathway

Data indicates that compounds with thiazole moieties contribute significantly to cytotoxicity against cancer cells by modulating apoptotic pathways and inhibiting key signaling proteins like Bcl-2 .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. For example, related thiazole compounds have demonstrated low nanomolar inhibition against the tumor-associated isoform hCA IX.

Table 2: Inhibition Potency Against Carbonic Anhydrases

CompoundhCA IsoformK_i (nM)
Acetazolamide (standard)hCA IX12
Compound XhCA IX36.3
6,8-Dibromo CompoundhCA IXTBD

These findings suggest that the incorporation of thiazole and bromine groups enhances the binding affinity towards these enzymes .

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole-containing compounds:

  • Case Study on Anticancer Efficacy : A study involving various thiazole derivatives indicated that modifications at the phenyl ring significantly influenced antitumor activity. The presence of electron-donating groups improved efficacy against multiple cancer cell lines.
  • Case Study on Enzyme Inhibition : Research highlighted the effectiveness of thiazole derivatives in inhibiting hCA IX in vitro, suggesting potential applications in treating cancers with elevated CA IX expression.

Q & A

Q. What are the optimal synthetic routes for 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one?

Methodological Answer: The synthesis involves multi-step reactions. Key steps include:

  • Bromination: Introduce bromine at positions 6 and 8 of the coumarin core using brominating agents like N-bromosuccinimide (NBS) under acidic or radical conditions .
  • Thiazole Formation: React 3,4-dibromo-coumarin with a phenylthiourea derivative to form the thiazole ring. Cyclization can be achieved via Hantzsch thiazole synthesis, using α-halo ketones or aldehydes in ethanol or DMF under reflux .
  • Phenylamino Functionalization: Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
    Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.

Q. How can researchers validate the structural purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization:
    • 1H/13C NMR: Confirm substitution patterns (e.g., bromine positions via coupling constants, thiazole proton signals at δ 6.5–7.5 ppm) .
    • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and NH (thiazole-linked amine, ~3300 cm⁻¹) stretches .
  • Elemental Analysis: Match experimental C, H, N, S, and Br percentages with theoretical values (deviation <0.4% acceptable) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for bromine .

Q. What solvent systems are recommended for solubility and reactivity studies?

Methodological Answer:

  • Polar Aprotic Solvents: DMF or DMSO for reactions requiring high solubility of the coumarin-thiazole hybrid .
  • Ethanol/Water Mixtures: For recrystallization (e.g., 70:30 ethanol/water) due to moderate solubility in ethanol .
  • Chloroform/Methanol: Useful for chromatographic separations and NMR sample preparation .

Advanced Research Questions

Q. How do electronic effects of bromine and the thiazole-phenylamino group influence photophysical properties?

Methodological Answer:

  • Computational Studies: Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and predict UV-Vis absorption peaks. Bromine’s electron-withdrawing effect red-shifts absorption, while the thiazole-phenylamino group enhances π-conjugation .
  • Experimental Validation: Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer (ICT) .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of analogs (e.g., 6,8-dibromo vs. non-brominated coumarins) against Gram-positive bacteria. Bromine enhances lipophilicity and membrane penetration, but may reduce solubility .
  • Dose-Response Curves: Use MIC (Minimum Inhibitory Concentration) assays with standardized bacterial strains (e.g., S. aureus ATCC 25923) to quantify potency variations .
  • Molecular Docking: Simulate binding to target enzymes (e.g., DNA gyrase) to explain divergent activity between nitro- and methoxy-substituted analogs .

Q. How can environmental stability and degradation pathways be evaluated?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC-UV. Bromine substituents increase resistance to hydrolysis compared to non-halogenated analogs .
  • Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents; LC-MS/MS identifies breakdown products (e.g., debrominated coumarin derivatives) .
  • Ecotoxicology: Use Daphnia magna or algal growth inhibition tests to assess acute toxicity (EC50 values) .

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